
3-(1,4-Diazepane-1-carbonyl)pyridin-2-ol
Vue d'ensemble
Description
“3-(1,4-Diazepane-1-carbonyl)pyridin-2-ol” is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 . It is also known as DPY. This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(1,4-Diazepane-1-carbonyl)pyridin-2-ol” is 1S/C11H15N3O2/c15-10-9(3-1-5-13-10)11(16)14-7-2-4-12-6-8-14/h1,3,5,12H,2,4,6-8H2,(H,13,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“3-(1,4-Diazepane-1-carbonyl)pyridin-2-ol” is a powder that is stored at room temperature . Its molecular weight is 221.26 .Applications De Recherche Scientifique
Anti-Microbial Activity
This compound has been used in the synthesis of 1,4-diazepine linked piperidine derivatives, which have been tested for their anti-microbial activity . These derivatives have shown significant activity against both gram-positive (Staphylococcus aureus, Bacillus Subtills, Bacillus megaterium) and gram-negative (Escherichia coli, Pseudonymous, Shigella sp.) bacteria .
Quantum Chemical Modelling
The compound has been used in quantum chemical modelling . Density Functional Theory (DFT) computations were used to optimize the molecular geometry at the B3LYP/6-31G (d, p) theoretical level .
Molecular Docking
Molecular docking studies have been conducted with this compound . Auto Dock Vina 1.2.0 was used to assess molecular docking against two target proteins, Bacillus subtilis (PDB ID: 6UF6) and Protease Vulgaris (PDB ID: 5HXW) .
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives . These derivatives were synthesized from the reaction of tert-butyl 1,4-diazepane-1-carboxylic, butyryl chloride, and varied aromatic aldehyde .
ADME Analysis
ADME (Absorption, Distribution, Metabolism, and Excretion) analysis has been conducted on this compound . This analysis helps to anticipate future pharmacokinetic and pharmacodynamic benefits and drawbacks of these promising therapeutic candidates .
Biocatalysis
The compound has been used in biocatalytic processes . An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .
Propriétés
IUPAC Name |
3-(1,4-diazepane-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-10-9(3-1-5-13-10)11(16)14-7-2-4-12-6-8-14/h1,3,5,12H,2,4,6-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGIKDPHVCPEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-Diazepane-1-carbonyl)pyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




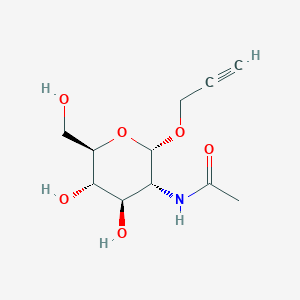

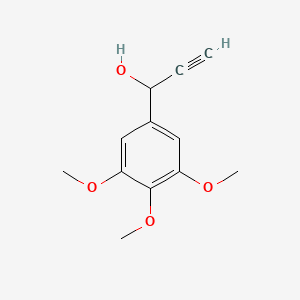
![2-[2-(2-Hydroxy-5-methylbenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3339342.png)
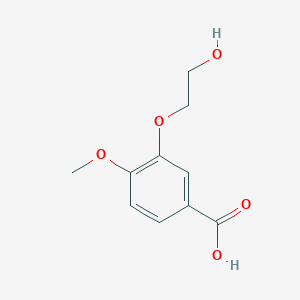
![2-[4-(hydroxyimino)piperidin-1-yl]-N-methylacetamide](/img/structure/B3339352.png)
![3-[(2-Hydroxy-4-methylphenyl)formamido]propanoic acid](/img/structure/B3339355.png)

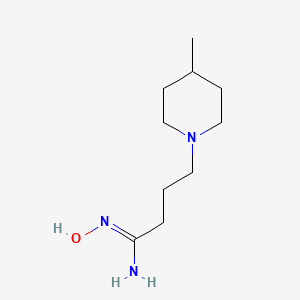

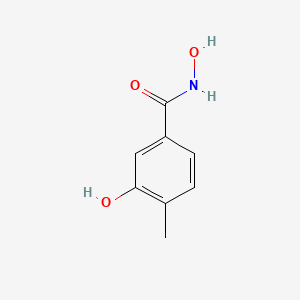
![3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea](/img/structure/B3339395.png)
